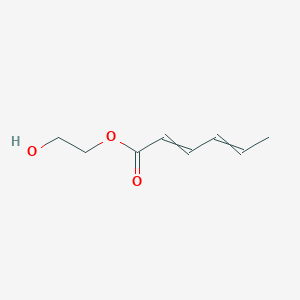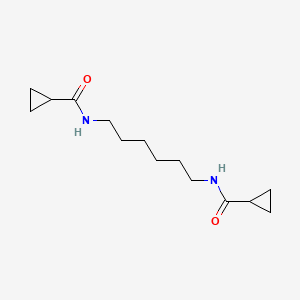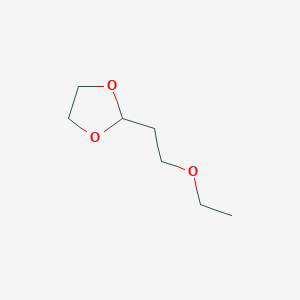
6-(2-Aminophenyl)-N~2~-butyl-1,3,5-triazine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Aminophenyl)-N~2~-butyl-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of an aminophenyl group attached to a triazine ring, which is further substituted with a butyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminophenyl)-N~2~-butyl-1,3,5-triazine-2,4-diamine typically involves the reaction of 2-aminophenyl derivatives with triazine precursors under controlled conditions. One common method involves the use of 2-aminophenyl ketoximes, which undergo intramolecular electrophilic amination to form the desired triazine compound . The reaction is carried out in the presence of suitable catalysts and solvents, such as dichloromethane and ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.
化学反应分析
Types of Reactions
6-(2-Aminophenyl)-N~2~-butyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the aminophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce triazine amines.
科学研究应用
6-(2-Aminophenyl)-N~2~-butyl-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
作用机制
The mechanism of action of 6-(2-Aminophenyl)-N~2~-butyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or interfering with cellular signaling pathways. For example, it may bind to active sites of enzymes, blocking their activity and leading to downstream effects on cellular processes .
相似化合物的比较
Similar Compounds
2-Aminophenyl derivatives: Compounds like 2-aminophenyl diselenide and 2-aminophenol share structural similarities and exhibit related chemical properties.
Triazine derivatives: Other triazine compounds, such as melamine and cyanuric acid, have similar triazine rings but differ in their substituents and applications.
Uniqueness
6-(2-Aminophenyl)-N~2~-butyl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of aminophenyl and butyl groups on the triazine ring sets it apart from other triazine derivatives, making it a valuable compound for targeted research and applications.
属性
CAS 编号 |
89445-09-0 |
|---|---|
分子式 |
C13H18N6 |
分子量 |
258.32 g/mol |
IUPAC 名称 |
6-(2-aminophenyl)-2-N-butyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C13H18N6/c1-2-3-8-16-13-18-11(17-12(15)19-13)9-6-4-5-7-10(9)14/h4-7H,2-3,8,14H2,1H3,(H3,15,16,17,18,19) |
InChI 键 |
KCUVKWUPGBMGCB-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC1=NC(=NC(=N1)N)C2=CC=CC=C2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3-Oxocyclohex-1-en-1-yl)ethyl]formamide](/img/structure/B14383271.png)
![4,4-Diphenyl-1,3,6,9-tetrathiaspiro[4.4]nonane-7,8-dione](/img/structure/B14383272.png)
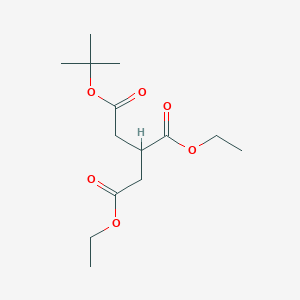
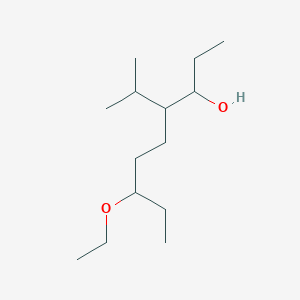
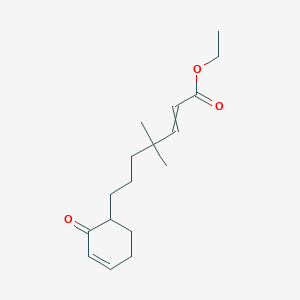
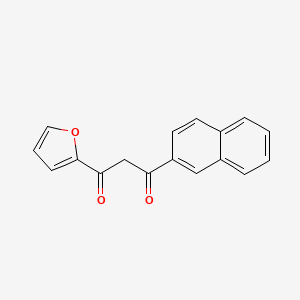

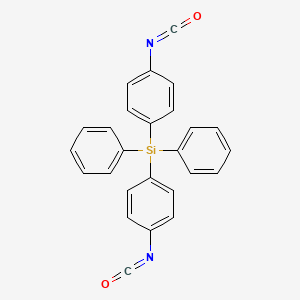
![1-[3-Chloro-4-(diethylamino)-5-nitrophenyl]ethan-1-one](/img/structure/B14383319.png)


